![molecular formula C17H19NO5 B8079381 Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate](/img/structure/B8079381.png)
Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 4-methoxybenzoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 3-methoxyphenol can react with a halogenated benzoic acid derivative in the presence of a base to form an ether linkage.
Aminomethylation: The intermediate is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be achieved using formaldehyde and a primary amine under acidic conditions.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity. It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the materials science field, this compound could be used in the development of polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties to materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The aminomethyl group could facilitate binding to active sites, while the methoxy groups might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(aminomethyl)phenoxy]-4-methoxybenzoate
- Methyl 3-[2-(aminomethyl)-4-methoxyphenoxy]benzoate
- Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]benzoate
Uniqueness
Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate is unique due to the specific positioning of its functional groups. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. The presence of both methoxy and aminomethyl groups provides a balance of electron-donating and electron-withdrawing effects, which can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-5-4-6-14(12(13)10-18)23-16-9-11(17(19)22-3)7-8-15(16)21-2/h4-9H,10,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVGRXCAQRNFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=C(C=CC(=C2)C(=O)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
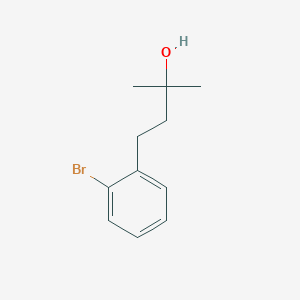

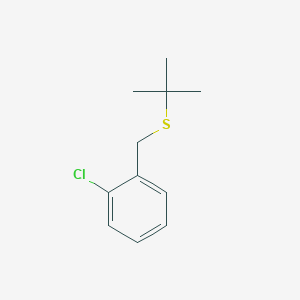




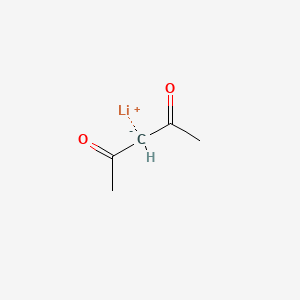
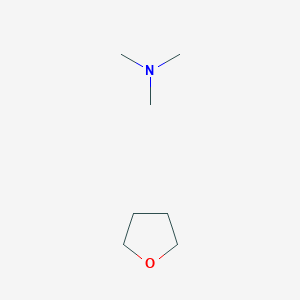
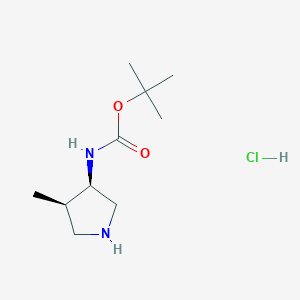
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)-](/img/structure/B8079372.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8079374.png)
![tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate](/img/structure/B8079388.png)
![6-Ethyl-5-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8079406.png)
